CCT367766

Description

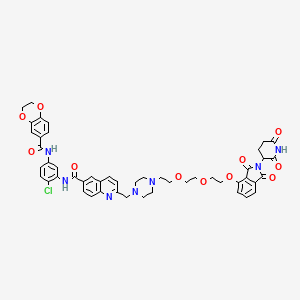

Structure

2D Structure

Properties

IUPAC Name |

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H48ClN7O11/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFXVOSCUJQYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H48ClN7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT367766: A Technical Guide to its Mechanism of Action as a Pirin-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT367766 is a third-generation, potent, and heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). Its primary mechanism of action is not inhibition, but rather the targeted degradation of the pirin protein.[1] This is achieved by inducing proximity between pirin and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of pirin by the proteasome.[2][3] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Pirin Degradation

This compound is a bifunctional molecule composed of three key components: a ligand that binds to the target protein (pirin), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two ligands.[2][4] This design allows this compound to act as a molecular bridge, bringing pirin into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to pirin. Poly-ubiquitinated pirin is then recognized and degraded by the 26S proteasome.

The development of this compound was a strategic effort to create a tool for demonstrating intracellular target engagement for pirin, a protein that is considered poorly understood and lacks robust biomarkers. By inducing the degradation of pirin, this compound provides a clear and measurable downstream event to confirm that the molecule is binding to its intended target within a cellular environment.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its affinity for its target protein and the E3 ligase, as well as its cellular activity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Target | Assay Type |

| IC50 | 490 nM | CRBN-DDB1 complex | Not Specified |

| Kd | 55 nM | Recombinant Pirin | Not Specified |

| Kd | 120 nM | CRBN | Not Specified |

Data sourced from MedChemExpress product description.

Table 2: Cellular Activity of this compound

| Cell Line | Concentration for Pirin Depletion | Treatment Duration | Key Observation |

| SK-OV-3 (human ovarian cancer) | 50 nM | 2 hours | Complete degradation of pirin protein. |

| SK-OV-3 (human ovarian cancer) | 50 - 1500 nM | 24 hours | Time-dependent "hook effect" observed. |

Data interpreted from experimental descriptions. The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the formation of the ternary complex (PROTAC-target-E3 ligase) is less efficient, leading to reduced degradation.

Signaling and Degradation Pathway

The mechanism of action of this compound can be visualized as a signaling pathway leading to protein degradation.

Caption: Mechanism of action of this compound leading to pirin degradation.

Experimental Protocols and Workflows

While detailed, step-by-step protocols are best found in the primary publication, this section outlines the general methodologies used to characterize the mechanism of action of this compound.

Western Blotting for Pirin Degradation

This is the key assay to demonstrate the degradation of pirin in cells.

-

Objective: To visualize and quantify the amount of pirin protein in cells after treatment with this compound.

-

General Protocol:

-

Cell Culture: SK-OV-3 human ovarian cancer cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.5-50 nM) for a specified duration (e.g., 2 hours).

-

Lysis: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for pirin, followed by a secondary antibody conjugated to an enzyme that allows for detection.

-

Detection: The signal is detected, often using chemiluminescence, to visualize the bands corresponding to the pirin protein. The intensity of the bands is proportional to the amount of pirin.

-

Intracellular Competition Studies

These experiments are crucial to confirm that this compound's effect is target-specific.

-

Objective: To show that the degradation of pirin by this compound can be blocked by a competing ligand that binds to either pirin or CRBN.

-

General Protocol:

-

Pre-treatment: SK-OV-3 cells are pre-treated with a competing compound for a few hours. This could be a molecule that binds to pirin (like the chemical probe CCT251236) or a molecule that binds to CRBN (like thalidomide).

-

This compound Treatment: The cells are then treated with this compound in the continued presence of the competitor.

-

Analysis: The level of pirin protein is then assessed by Western blotting as described above. A "rescue" of pirin expression (i.e., less degradation) indicates that the competitor is blocking the action of this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing pirin degradation.

Caption: General experimental workflow for assessing pirin degradation.

Conclusion

This compound is a valuable chemical tool that operates through a sophisticated mechanism of targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system, it can effectively eliminate the pirin protein. This technical guide has provided an overview of its mechanism, supported by quantitative data and a description of the key experimental approaches used for its characterization. For drug development professionals and researchers, this compound serves as a prime example of the potential of PROTAC technology to probe the function of challenging targets and as a potential therapeutic modality.

References

CCT367766: A Chemical Probe for Pirin - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirin is a highly conserved, non-heme iron-binding nuclear protein and a member of the cupin superfamily, implicated as a transcriptional co-regulator.[1] Its association with cancer progression and the NF-κB signaling pathway has made it an attractive, albeit challenging, therapeutic target.[1][2] CCT367766 is a potent and selective third-generation chemical probe designed to induce the degradation of Pirin.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathway and its development workflow.

Introduction to this compound

This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that leverages the cell's own ubiquitin-proteasome system to selectively degrade the Pirin protein.[3] It was developed to confirm the intracellular target engagement of a previously identified high-affinity Pirin ligand, CCT251236. The design of this compound involves three key components: a ligand that binds to Pirin (derived from CCT251236), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a thalidomide derivative), and a flexible linker connecting these two moieties. By simultaneously binding to both Pirin and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors, providing a clear comparison of their biochemical and cellular activities.

Table 1: Binding Affinities of this compound and Precursor Compounds

| Compound | Target | Assay | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| This compound | Pirin | SPR | 55 | - | - | |

| CRBN | SPR | 120 | - | - | ||

| CRBN-DDB1 complex | FP | - | - | 490 | ||

| CCT251236 | Pirin | SPR | 44 | - | - |

Table 2: Cellular Activity of this compound in SK-OV-3 Cells

| Compound | Treatment Conditions | Effect | Method | Reference |

| This compound | 0.5-50 nM; 2 hours | Concentration-dependent depletion of Pirin protein | Immunoblot | |

| 50-1500 nM; 24 hours | Time-dependent hook-effect on Pirin depletion | Immunoblot | ||

| 50 nM; 4 hours | Selective 2.3-fold reduction of Pirin out of 8547 quantified proteins | TMT Proteomics |

Signaling Pathway and Mechanism of Action

Pirin is a nuclear protein that has been shown to act as a transcriptional co-regulator, notably influencing the NF-κB signaling pathway. It interacts with BCL3 (B-cell lymphoma 3-encoded protein) and NF-κB1 (p50), modulating the transcription of NF-κB target genes. The activity of Pirin is also dependent on its iron-bound redox state, suggesting it may function as a redox sensor within the nucleus.

Caption: Pirin's role in NF-κB signaling and its degradation by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to recombinant Pirin and Cereblon.

Materials:

-

BIAcore instrument

-

CM5 sensor chip

-

Recombinant human Pirin protein

-

Recombinant human Cereblon (CRBN) protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

This compound stock solution in DMSO

-

Serial dilution buffer (running buffer with a low percentage of DMSO)

Protocol:

-

Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

-

Ligand Immobilization:

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the recombinant Pirin or CRBN protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface until the desired immobilization level is reached.

-

Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Binding:

-

Prepare a serial dilution of this compound in the running buffer (e.g., from 1 µM down to low nM concentrations).

-

Inject the different concentrations of this compound over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).

-

Fluorescence Polarization (FP) Competitive Binding Assay

Objective: To determine the IC50 of this compound for the CRBN-DDB1 complex.

Materials:

-

Fluorescently labeled thalidomide derivative (e.g., Cy5-labeled thalidomide)

-

Purified recombinant CRBN-DDB1 complex

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well black, low-binding microplates

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescently labeled thalidomide probe in the assay buffer at a concentration close to its Kd for CRBN-DDB1.

-

Prepare a working solution of the CRBN-DDB1 complex in the assay buffer.

-

Prepare a serial dilution of this compound in assay buffer containing a constant percentage of DMSO.

-

-

Assay Setup:

-

To each well of the 384-well plate, add the CRBN-DDB1 complex solution.

-

Add the serially diluted this compound or control (DMSO vehicle).

-

Add the fluorescently labeled thalidomide probe to all wells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Immunoblotting for Pirin Degradation

Objective: To qualitatively and quantitatively assess the degradation of Pirin in cells treated with this compound.

Materials:

-

SK-OV-3 human ovarian cancer cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Pirin, anti-Vinculin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Plate SK-OV-3 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 nM to 1500 nM) for the desired time (e.g., 2 to 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate, incubate on ice, and then scrape the cells.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Pirin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-Vinculin antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the Pirin signal to the loading control to determine the relative Pirin levels.

This compound Development Workflow

The development of this compound was an iterative process focused on optimizing the linker to improve the physicochemical properties and cellular activity of the PROTAC.

Caption: Iterative design and optimization workflow for this compound.

Conclusion

This compound is a valuable and well-characterized chemical probe for studying the biology of Pirin. Its ability to induce potent and selective degradation of Pirin in cellular models provides a powerful tool for elucidating the downstream consequences of Pirin loss-of-function. The detailed experimental protocols and workflow provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of Pirin and its role in cellular processes, particularly in the context of cancer and NF-κB signaling.

References

role of pirin in ovarian cancer

An In-depth Technical Guide on the Role of Pirin in Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirin (PIR) is a highly conserved, non-heme, iron-dependent nuclear protein belonging to the cupin superfamily. It functions as a critical redox sensor that modulates transcriptional pathways, most notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. While Pirin is increasingly implicated in the progression of various malignancies, including melanoma and breast cancer, its specific role in ovarian cancer remains an emerging area of investigation. This document synthesizes the current understanding of Pirin's molecular functions, its known interactions, and the preclinical evidence supporting its involvement in ovarian cancer. Direct evidence from large-scale patient cohort studies is limited; however, data from a xenograft model demonstrates that targeting Pirin can inhibit ovarian tumor growth, highlighting its potential as a therapeutic target.

Molecular Biology of Pirin

Pirin is a 32 kDa protein whose function is intricately linked to the oxidation state of its bound iron cofactor. It acts as a transcriptional co-regulator, influencing gene expression through its interaction with key transcription factors and oncoproteins.

A Redox-Sensitive Regulator of NF-κB

Pirin's primary characterized function is the modulation of the NF-κB pathway in a redox-dependent manner. Oxidative stress within the cell nucleus can alter the state of Pirin's iron center.

-

Fe(III) State (Oxidized): Under oxidizing conditions, the iron cofactor is in the ferric (Fe³⁺) state. In this conformation, Pirin binds to the RelA (p65) subunit of NF-κB, enhancing the interaction between NF-κB and its target DNA sequences. This promotes the transcription of genes involved in inflammation, cell survival, and proliferation.

-

Fe(II) State (Reduced): In its reduced, ferrous (Fe²⁺) state, Pirin has a higher affinity for other proteins, such as B-cell CLL/lymphoma 3 (BCL3).

This ability to switch interaction partners based on the cellular redox environment positions Pirin as a key transducer of oxidative stress signals into transcriptional responses.

Interaction with BCL3 Oncoprotein

Pirin is a known interacting partner of BCL3, an atypical IκB protein that can act as both a transactivator and a transrepressor of NF-κB-associated pathways. The Fe²⁺-bound form of Pirin directly interacts with the ankyrin repeat domains of BCL3. This interaction is crucial for co-regulating the NF-κB transcription pathway. The Pirin-BCL3 complex can modulate the expression of genes that are critical for tumor invasion and metastasis. Interestingly, some studies in cervical cancer cells suggest Pirin can also regulate epithelial-to-mesenchymal transition (EMT) independently of its binding to BCL3, indicating a broader role in cancer progression.[1]

Pirin Expression in Ovarian Tissue

Comprehensive quantitative data on Pirin expression in ovarian cancer patient cohorts from large-scale databases like The Cancer Genome Atlas (TCGA) is not extensively published. However, qualitative data from immunohistochemistry available on the Human Protein Atlas provides some initial insights.

| Tissue Type | Pirin Protein Expression Level | Cellular Localization |

| Normal Ovary | Not Detected / Low | Cytoplasmic |

| Ovarian Cancer | Moderate | Cytoplasmic |

-

Note: The data presented is based on a limited number of samples and lacks statistical comparison between normal and cancerous tissues. Further studies on large, well-annotated ovarian cancer tissue microarrays are required to establish the prevalence and clinical significance of Pirin expression.

Preclinical Evidence of Pirin's Role in Ovarian Cancer

The most direct evidence supporting Pirin as a therapeutic target in ovarian cancer comes from a study utilizing a small-molecule inhibitor.

Efficacy of a Pirin Ligand in a Xenograft Model

A study on the bisamide compound CCT251236 , a high-affinity Pirin ligand, demonstrated its efficacy in a human ovarian carcinoma xenograft model using SK-OV-3 cells.[2][3][4][5] Oral administration of CCT251236 led to a significant reduction in tumor growth.

| Treatment Group | Dosage | Mean Tumor Volume (End of Study) | Percent Tumor Growth Inhibition |

| Vehicle Control | N/A | ~1200 mm³ | N/A |

| CCT251236 | 20 mg/kg (oral, daily) | ~400 mm³ | ~67% |

Data are approximated from graphical representations in the cited literature. This study provides strong preclinical validation for Pirin as a druggable target in ovarian cancer.

Signaling Pathways and Experimental Workflows

Pirin-Mediated NF-κB Signaling Pathway

The following diagram illustrates the central role of Pirin in translating oxidative stress signals into a pro-survival and pro-inflammatory transcriptional response via the NF-κB pathway.

Experimental Workflow Diagrams

The following diagrams outline standard experimental procedures to investigate the function of Pirin in ovarian cancer cell lines.

Workflow for shRNA-Mediated Knockdown of Pirin

Workflow for Co-Immunoprecipitation of Pirin and BCL3

References

- 1. Pirin regulates epithelial to mesenchymal transition independently of Bcl3-Slug signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

CCT367766 and Cereblon E3 Ligase Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT367766 is a potent, third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the target protein pirin by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of the interaction between this compound and Cereblon, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. This compound serves as a valuable chemical tool for studying the largely unexplored biology of pirin and for validating intracellular target engagement.[1]

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality in drug discovery. Unlike traditional inhibitors that block a protein's function, degraders physically eliminate the target protein from the cell.[2] this compound is a PROTAC that exemplifies this approach. It consists of a ligand that binds to the target protein, pirin, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of pirin and its subsequent degradation by the proteasome.[3]

Pirin is a putative transcription factor regulator with no known enzymatic function, making it a challenging target for traditional drug discovery approaches. The development of this compound was initially aimed at confirming the intracellular target engagement of a parent chemical probe, CCT251236, which binds to pirin.

Mechanism of Action

The core function of this compound is to form a ternary complex between pirin and the CRBN E3 ligase. This process can be broken down into the following steps:

-

Binding to Pirin and Cereblon: this compound, being a heterobifunctional molecule, simultaneously binds to both the pirin protein and the Cereblon E3 ligase complex.

-

Ternary Complex Formation: This dual binding brings pirin into close proximity with the E3 ligase machinery.

-

Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules to the pirin protein.

-

Proteasomal Degradation: The poly-ubiquitinated pirin is recognized and degraded by the 26S proteasome.

This mechanism of action is depicted in the signaling pathway diagram below.

Caption: Mechanism of this compound-induced pirin degradation.

Quantitative Data

The binding affinities and cellular activities of this compound and its precursors have been quantitatively characterized. The following tables summarize these key parameters.

Table 1: Binding Affinities of this compound and Related Compounds

| Compound | Target | Assay | KD (nM) | Ki (nM) | pKD |

| This compound | Recombinant Pirin | SPR | 55 | - | - |

| This compound | CRBN | - | 120 | - | - |

| PDP 3 (First Gen) | Recombinant Pirin | SPR | - | - | - |

| PDP 3 (First Gen) | CRBN-DDB1 | FP-assay | - | 230 | - |

| Chlorobisamide 22 | Recombinant Pirin | SPR | 21 | - | 7.68 ± 0.03 |

Data sourced from multiple references.

Table 2: Cellular Activity and Physicochemical Properties of this compound

| Compound | Cell Line | Activity | IC50 (nM) |

| This compound | SK-OV-3 | Pirin Depletion | - |

| This compound | - | CRBN-DDB1 Complex Affinity | 490 |

Data sourced from multiple references.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is used to determine the binding kinetics and affinity of this compound to recombinant pirin.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Immobilization: Recombinant pirin is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip.

-

Detection: The binding of this compound to the immobilized pirin is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Data Analysis: The resulting sensorgrams are analyzed using a suitable binding model (e.g., one-site specific binding) to calculate the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants.

Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding

This competitive assay measures the binding affinity of this compound to the CRBN-DDB1 complex.

Protocol:

-

Assay Setup: A fluorescently labeled thalidomide-derived probe is incubated with the CRBN-DDB1 complex. This results in a high fluorescence polarization signal.

-

Competition: Increasing concentrations of this compound are added to the mixture.

-

Measurement: The displacement of the fluorescent probe by this compound leads to a decrease in the fluorescence polarization signal.

-

Data Analysis: The data is fitted to a dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cellular Pirin Degradation Assays

These assays are performed to confirm the ability of this compound to induce the degradation of pirin in a cellular context.

References

The Structural and Functional Landscape of CCT367766: A Pirin-Targeting PROTAC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This technical guide provides a comprehensive overview of the structural features, mechanism of action, and experimental characterization of CCT367766, a potent and selective third-generation PROTAC designed to induce the degradation of the transcriptional co-regulator Pirin. This compound serves as a valuable chemical tool for studying the biology of Pirin and represents a significant advancement in the development of targeted protein degraders.

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein Pirin, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker connecting these two moieties.[1][2] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of Pirin.[1][2]

Structural Features of this compound

The rational design of this compound involved meticulous optimization of its three core components to achieve high potency and selectivity.

-

Pirin Ligand: The warhead targeting Pirin is derived from a high-affinity chemical probe, CCT251236.[3] The crystal structure of this initial probe bound to Pirin revealed a solvent-exposed vector suitable for linker attachment, ensuring that the PROTAC's engagement with Pirin would not be sterically hindered.

-

E3 Ligase Ligand: this compound utilizes a derivative of thalidomide, a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN). The choice of a CRBN ligand was influenced by its relatively low molecular weight, contributing to more favorable physicochemical properties of the final PROTAC molecule.

-

Linker: The linker is a critical element that dictates the formation of a productive ternary complex between Pirin and CRBN. The linker in this compound was optimized through several iterations to achieve the appropriate length and flexibility, ultimately enabling efficient ubiquitination of the target protein.

Mechanism of Action

The primary function of this compound is to induce the selective degradation of Pirin through the ubiquitin-proteasome pathway. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both Pirin and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Pirin, a process catalyzed by the CRBN E3 ligase.

-

Proteasomal Degradation: The poly-ubiquitinated Pirin is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Catalytic Cycle: After Pirin is degraded, this compound is released and can engage another Pirin molecule, allowing a single PROTAC molecule to induce the degradation of multiple target proteins in a catalytic manner.

Quantitative Data Summary

The efficacy and binding characteristics of this compound have been quantified through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay Method | Reference |

| Pirin Binding Affinity | |||

| Kd | 55 nM | Surface Plasmon Resonance (SPR) | |

| CRBN-DDB1 Complex Affinity | |||

| IC50 | 490 nM | Fluorescence Polarization (FP) | |

| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | |

| Cellular Pirin Degradation | |||

| Cell Line | SK-OV-3 (Ovarian Cancer) | ||

| Treatment Time | 2 hours | Western Blot | |

| Effective Concentration | 50 nM (near complete degradation) | Western Blot |

Table 1: Binding Affinities and Cellular Activity of this compound

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of action of this compound leading to Pirin degradation.

Caption: Experimental workflow for Western Blot analysis of Pirin degradation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Pirin Binding Affinity

-

Objective: To determine the binding kinetics and affinity (Kd) of this compound to recombinant Pirin.

-

Instrumentation: Biacore T200 (GE Healthcare).

-

Procedure:

-

Recombinant human Pirin is immobilized on a CM5 sensor chip via amine coupling.

-

A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.

-

The association and dissociation of this compound are monitored in real-time by measuring the change in the surface plasmon resonance signal.

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding

-

Objective: To determine the inhibitory concentration (IC50) of this compound for the CRBN-DDB1 complex.

-

Principle: This is a competitive binding assay where this compound competes with a fluorescently labeled thalidomide probe for binding to the CRBN-DDB1 complex.

-

Procedure:

-

A constant concentration of the CRBN-DDB1 complex and the fluorescent probe are incubated in a microplate.

-

Increasing concentrations of this compound are added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured. As this compound displaces the fluorescent probe, the polarization of the solution decreases.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

-

Western Blotting for Cellular Pirin Degradation

-

Objective: To quantify the degradation of endogenous Pirin in cells treated with this compound.

-

Procedure:

-

Cell Culture and Treatment: SK-OV-3 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody specific for Pirin overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

Quantification: The intensity of the Pirin bands is quantified and normalized to the loading control to determine the extent of degradation.

-

Conclusion

This compound is a highly effective and selective PROTAC that induces the degradation of Pirin. Its well-defined structural features and mechanism of action make it an invaluable tool for elucidating the biological functions of Pirin. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize and further investigate the potential of this compound in various research and drug discovery contexts. The continued development of potent and selective PROTACs like this compound holds immense promise for the future of targeted therapeutics.

References

The Discovery and Development of CCT367766: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT367766 is a potent, third-generation, heterobifunctional protein degradation probe (PDP), also known as a Proteolysis-Targeting Chimera (PROTAC), designed to induce the targeted degradation of the protein pirin.[1] This molecule was developed to confirm the intracellular target engagement of a previously identified chemical probe, CCT251236, which emerged from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[2][3][4][5] this compound functions by simultaneously binding to pirin and the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to selectively eliminate pirin. This technical guide provides an in-depth overview of the discovery, design, synthesis, and biological evaluation of this compound.

Introduction: The Challenge of Target Validation

Validating the intracellular engagement of small molecule probes with their protein targets is a critical step in drug discovery, particularly for novel or poorly characterized proteins that lack established biomarkers. Pirin, an iron-binding member of the cupin superfamily, is a putative transcription factor regulator with no known enzymatic function, making it a challenging target for traditional inhibitor development and target engagement studies. The development of this compound as a pirin-degrading PROTAC provided an innovative solution to definitively demonstrate that its parent compound, CCT251236, binds to pirin within a cellular context.

Discovery and Design of this compound

The journey to this compound began with a cell-based phenotypic screen that identified CCT251236 as an inhibitor of the HSF1 stress pathway. Through subsequent studies, pirin was identified as the putative target of CCT251236. To validate this interaction in living cells, a PROTAC-based approach was undertaken.

From Chemical Probe to PROTAC

The design of this compound involved linking the pirin-binding motif of CCT251236 to a ligand for an E3 ubiquitin ligase. A thalidomide-based ligand was chosen to recruit the CRBN E3 ligase. The development of this compound was an iterative process, with earlier-generation probes exhibiting suboptimal properties. The design of the third-generation probe, this compound, focused on optimizing the linker and physicochemical properties to achieve efficient cell permeability and potent protein degradation.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that brings together the target protein (pirin) and the E3 ubiquitin ligase CRBN. This proximity facilitates the ubiquitination of pirin, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over simple inhibition, as it leads to the removal of the target protein from the cell.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursors.

Table 1: Binding Affinity and Cellular Activity

| Compound | Target | Assay Type | Value | Reference |

| CCT251236 | Pirin | Surface Plasmon Resonance (SPR) | KD = 44 nM | |

| This compound | Pirin | Not Specified | Kd = 55 nM | |

| This compound | CRBN | Not Specified | Kd = 120 nM | |

| This compound | CRBN-DDB1 complex | Not Specified | IC50 = 490 nM | |

| This compound | Pirin Degradation | Western Blot | Depletes pirin at low nM concentrations |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings.

General Synthesis of this compound

The synthesis of this compound was a multi-step process that involved the separate synthesis of the pirin-binding motif and the CRBN-binding ligand, followed by their conjugation via a linker.

-

Pirin-binding motif synthesis: The synthesis began with 6-bromoquinoline and involved a palladium-mediated carbonylation reaction.

-

CRBN-binding motif synthesis: The CRBN-targeting portion was synthesized from 4-hydroxythalidomide.

-

Final Coupling: The final step involved an amide coupling reaction to link the two motifs.

Cellular Assays

-

Cell Line: SK-OV-3 human ovarian cancer cells were used for cellular experiments as they express both pirin and CRBN.

-

Western Blotting: To assess pirin degradation, SK-OV-3 cells were treated with this compound at various concentrations and for different durations. Cell lysates were then analyzed by immunoblotting for pirin protein levels.

-

Competition Assays: To confirm that the degradation of pirin was dependent on binding to both pirin and CRBN, competition experiments were performed. Cells were pre-treated with either the parent pirin binder (CCT251236) or a non-binding analogue before the addition of this compound.

Conclusion and Future Directions

The development of this compound successfully demonstrated the intracellular target engagement of the chemical probe CCT251236 with pirin. This work serves as a prime example of how the PROTAC technology can be utilized as a powerful tool for target validation in the early stages of drug discovery, especially for challenging targets. This compound itself is a valuable chemical tool for further elucidating the biological functions of pirin. While this compound was designed as a research probe, the principles of its design and the success of its application have broader implications for the development of future therapeutics based on targeted protein degradation. Further preclinical studies would be necessary to explore any potential therapeutic applications of a pirin-degrading PROTAC.

References

The Dawn of a New Therapeutic Era: A Technical Guide to PROTACs for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to a novel strategy of targeted protein elimination. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a class of heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to selectively eradicate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from its fundamental mechanism of action to the practicalities of experimental design and data interpretation.

The PROTAC Concept: A Paradigm Shift in Drug Discovery

Conventional small-molecule drugs typically function by binding to the active site of a target protein, thereby inhibiting its function. This "occupancy-driven" model requires sustained high concentrations of the drug to maintain a therapeutic effect. PROTACs, in contrast, operate on an "event-driven" and catalytic mechanism.[1][2] A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and durable biological response at potentially lower doses.[3][4]

This novel modality opens up the "undruggable" proteome, enabling the targeting of proteins that lack well-defined active sites, such as scaffolding proteins and transcription factors, which have long been considered intractable targets for conventional therapeutics.[3]

Core Components and Mechanism of Action

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The synergistic action of these components orchestrates the targeted degradation of the POI through the Ubiquitin-Proteasome System (UPS).

The mechanism unfolds in a cyclical process:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The stability and geometry of this complex are critical determinants of degradation efficiency.

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged protein into smaller peptides.

-

Recycling: Following the degradation of the POI, the PROTAC molecule is released and can initiate another cycle of degradation, highlighting its catalytic nature.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

-

DC50: The concentration of a PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.

These values are crucial for comparing the potency and efficacy of different PROTAC molecules and are typically determined through dose-response experiments.

| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90 | |

| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF-7 | 0.9 - 2 | >90 | |

| dBET6 | BRD4 | CRBN | HEK293T | 6 | 97 | |

| PROTAC 8 | BRD4 | Not Specified | AR-positive prostate cancer cells | <1 | >99 | |

| LC-2 | KRAS G12C | VHL | NCI-H2030 | 590 | ~80 | |

| PTD10 | BTK | CRBN | Ramos | 0.5 | >90 | |

| ARCC-4 | Androgen Receptor (AR) | VHL | Prostate Cancer Cells | ~5 | >98 |

Table 1: Representative Quantitative Data for Various PROTACs

Key Experimental Protocols in PROTAC Research

A robust and multifaceted experimental approach is essential for the successful development and characterization of PROTACs.

Assessment of Protein Degradation

Western Blotting: This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.

Protocol: Western Blot Analysis of PROTAC-Mediated Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature the samples by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Mass Spectrometry (MS)-Based Proteomics: This powerful technique allows for a global, unbiased assessment of changes in the proteome following PROTAC treatment, enabling the evaluation of both on-target degradation and potential off-target effects.

Protocol: Mass Spectrometry for Proteome-Wide Analysis

-

Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and quantify the protein concentration.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify proteins from the MS data using specialized software. Compare the protein abundance between PROTAC-treated and control samples to identify significantly degraded proteins.

Evaluation of Ternary Complex Formation

The formation of a stable and productive ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this critical interaction.

Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.

NanoBRET™ Ternary Complex Assay: This cell-based assay utilizes bioluminescence resonance energy transfer (BRET) to monitor the proximity of the POI and the E3 ligase within living cells upon PROTAC treatment.

Protocol: NanoBRET™ Ternary Complex Assay

-

Cell Line and Plasmids: Utilize a suitable cell line (e.g., HEK293T) and express the POI fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

-

Cell Transfection: Co-transfect the cells with the expression vectors for the fusion proteins.

-

Assay Setup: Plate the transfected cells in a suitable microplate. Add the HaloTag® NanoBRET® 618 Ligand, which will bind to the HaloTag®-E3 ligase fusion.

-

PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

-

Signal Detection: Add the Nano-Glo® Luciferase Assay Substrate and measure the BRET signal using a luminometer. An increase in the BRET signal indicates the formation of the ternary complex.

Cellular Viability and Phenotypic Assays

Assessing the downstream functional consequences of target protein degradation is crucial for validating the therapeutic potential of a PROTAC.

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity or ATP content of cells, respectively, to determine the effect of the PROTAC on cell proliferation and cytotoxicity.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and incubate overnight.

-

Compound Treatment: Treat the cells with a range of PROTAC concentrations and a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® Reagent to each well.

-

Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

Signaling Pathways Targeted by PROTACs

PROTACs have shown immense promise in targeting key signaling pathways implicated in various diseases, particularly cancer.

Androgen Receptor (AR) Signaling in Prostate Cancer

The androgen receptor is a key driver of prostate cancer progression. PROTACs that target AR for degradation can overcome resistance mechanisms that arise with traditional AR inhibitors. The degradation of AR leads to the downregulation of AR target genes, such as PSA and FKBP5, ultimately inhibiting tumor growth.

Estrogen Receptor (ER) Signaling in Breast Cancer

The estrogen receptor is a critical therapeutic target in a majority of breast cancers. PROTAC-mediated degradation of ER has been shown to be effective in both wild-type and mutant ER-positive breast cancer models, offering a potential strategy to overcome endocrine resistance. Degradation of ER leads to the suppression of ER-regulated gene expression and subsequent inhibition of cancer cell proliferation.

Bruton's Tyrosine Kinase (BTK) Signaling in B-Cell Malignancies

Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell cancers. PROTACs targeting BTK can effectively degrade the protein, leading to the inhibition of downstream signaling cascades and offering a potential therapeutic advantage over traditional BTK inhibitors, particularly in the context of acquired resistance.

Conclusion and Future Perspectives

PROTAC technology represents a transformative approach in drug discovery with the potential to address many of the limitations of traditional small-molecule inhibitors. The ability to target previously "undruggable" proteins, coupled with a catalytic mode of action, positions PROTACs as a powerful new therapeutic modality. As our understanding of the intricacies of PROTAC design, ternary complex formation, and the ubiquitin-proteasome system deepens, we can expect the development of even more potent, selective, and clinically successful PROTAC-based therapies for a wide range of diseases. The journey of PROTACs from a novel chemical biology tool to a promising class of therapeutics is well underway, heralding a new era of targeted medicine.

References

Methodological & Application

CCT367766 experimental protocol for SK-OV-3 cells

Application Notes for CCT367766 in SK-OV-3 Cells

Introduction

This compound is a heterobifunctional molecule designed as a protein degradation probe.[1][2][3][4] It functions by inducing the selective intracellular degradation of the target protein, pirin, a member of the cupin superfamily implicated as a regulator of transcription.[1] this compound achieves this by simultaneously binding to pirin and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of pirin. These application notes provide a detailed protocol for utilizing this compound to study pirin degradation in the human ovarian adenocarcinoma cell line, SK-OV-3.

Target Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Data Presentation

The following tables represent hypothetical data from experiments designed to characterize the effects of this compound on SK-OV-3 cells.

Table 1: Dose-Dependent Pirin Degradation by this compound

| This compound Concentration (nM) | Pirin Protein Level (%) (Relative to Vehicle) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.0 |

| 1 | 85 | ± 4.5 |

| 5 | 50 | ± 6.2 |

| 10 | 25 | ± 3.8 |

| 50 | 10 | ± 2.5 |

| 100 | <5 | ± 1.5 |

| 1000 | <5 | ± 1.0 |

Note: Data is illustrative, based on a 24-hour treatment period. Pirin levels are quantified by Western blot analysis.

Table 2: Time Course of Pirin Degradation by this compound

| Time (hours) | Pirin Protein Level (%) (Relative to Time 0) | Standard Deviation |

| 0 | 100 | ± 4.8 |

| 2 | 70 | ± 5.5 |

| 4 | 45 | ± 4.1 |

| 8 | 20 | ± 3.3 |

| 16 | <10 | ± 2.1 |

| 24 | <5 | ± 1.8 |

Note: Data is illustrative, based on treatment with a fixed concentration (e.g., 50 nM) of this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental conditions.

Protocol 1: SK-OV-3 Cell Culture

SK-OV-3 is an adherent human ovarian carcinoma cell line.

-

Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the culture medium.

-

Rinse the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).

-

Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at approximately 200 x g for 5 minutes.

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a density of 2-4 x 10^4 cells/cm².

-

Protocol 2: this compound Stock Solution Preparation

-

Objective: To prepare a high-concentration stock solution for cell-based assays.

-

Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO.

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

Protocol 3: Pirin Degradation Assay

-

Objective: To assess the dose- and time-dependent degradation of pirin in SK-OV-3 cells upon treatment with this compound.

-

Procedure:

-

Seed SK-OV-3 cells into 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.

-

Allow cells to adhere and grow overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range would be 1 nM to 1000 nM.

-

Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest this compound treatment group (e.g., 0.1%).

-

Aspirate the medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

-

Incubate the plates for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Following incubation, proceed with cell lysis for Western blot analysis (Protocol 4).

-

Protocol 4: Western Blot Analysis for Pirin

This protocol is a standard method for detecting protein levels in cell lysates.

-

Procedure:

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Normalize protein amounts for each sample, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.

-

Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities and normalize the pirin signal to the loading control signal.

-

-

Visualizations

Mechanism of Action

Caption: Mechanism of pirin protein degradation induced by this compound.

Experimental Workflow

Caption: Workflow for analyzing this compound-induced pirin degradation.

References

- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for CCT367766 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT367766 is a potent, third-generation heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the pirin protein within cells.[1][2] This molecule acts as a chemical tool to study the functions of pirin, a protein that has been implicated as a putative transcription factor regulator but remains largely unexplored.[1][3][4] this compound functions by hijacking the cell's natural protein disposal system, specifically the Cereblon (CRBN) E3 ubiquitin ligase complex, to tag pirin for proteasomal degradation.

Mechanism of Action

This compound operates by forming a ternary complex with the target protein (pirin) and the E3 ubiquitin ligase component, Cereblon (CRBN). This proximity induces the ubiquitination of pirin, marking it for recognition and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful method to study protein function by observing the cellular consequences of its removal.

Caption: Signaling pathway of this compound-induced pirin degradation.

Quantitative Data Summary

The following tables summarize the binding affinities and effective concentrations of this compound from published studies. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Target/System | Reference |

| Pirin Binding Affinity (Kd) | 55 nM | Recombinant Pirin | |

| CRBN-DDB1 Binding Affinity (Kd) | 120 nM | Recombinant CRBN-DDB1 complex | |

| CRBN-DDB1 Binding Affinity (IC50) | 490 nM | CRBN-DDB1 complex |

| Cell Line | Concentration Range | Treatment Duration | Effect | Reference |

| SK-OV-3 (human ovarian cancer) | 50 - 1500 nM | Up to 24 hours | Time-dependent depletion of pirin protein, exhibiting a hook effect. | |

| SK-OV-3 (human ovarian cancer) | 0.5 - 50 nM | 2 hours | Concentration-dependent depletion of pirin protein. |

Experimental Protocols

Here are detailed protocols for the use of this compound in cell culture, including reconstitution, a general workflow for assessing pirin degradation, and a western blot protocol.

Reconstitution and Storage of this compound

-

Reconstitution: this compound is typically supplied as a solid. To create a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Vortex briefly to ensure it is fully dissolved.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, an aliquot can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.

General Experimental Workflow for Pirin Degradation

Caption: General workflow for a pirin degradation experiment.

Western Blot Protocol for Pirin Degradation

This protocol is designed to assess the levels of pirin protein following treatment with this compound.

Materials:

-

Cultured cells (e.g., SK-OV-3)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Pirin

-

Primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.5 nM to 1500 nM) and a vehicle control for the desired duration (e.g., 2 to 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pirin antibody and the loading control antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for pirin and the loading control.

-

Normalize the pirin band intensity to the corresponding loading control band intensity.

-

Express the pirin levels in treated samples as a percentage of the vehicle-treated control.

-

Competition Assays

To confirm that the degradation of pirin by this compound is target-specific and dependent on the CRBN E3 ligase, competition assays can be performed.

-

Pirin Binding Competition: Pre-treat cells with a pirin-binding ligand before adding this compound. A successful competition will show a rescue of pirin expression.

-

CRBN Binding Competition: Pre-treat cells with a CRBN-binding ligand, such as thalidomide, before adding this compound. This should also rescue pirin degradation by preventing this compound from engaging the E3 ligase.

Concluding Remarks

This compound is a valuable research tool for investigating the cellular roles of pirin. The provided protocols and data offer a foundation for designing and executing experiments to effectively utilize this pirin-degrading PROTAC in a cell culture setting. Careful optimization of concentrations and treatment times for your specific cell line and experimental goals is recommended.

References

Application Notes and Protocols for Pirin Detection via Western Blot Following CCT367766 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to detect changes in pirin protein levels following treatment with CCT367766, a potent PROTAC (Proteolysis Targeting Chimera) pirin degrader. This compound induces the degradation of pirin, making Western blotting an essential technique to verify its efficacy and study its effects on cellular systems.[1][2][3]

Introduction to this compound and Pirin

This compound is a third-generation, heterobifunctional, Cereblon-based PROTAC designed to target the pirin protein for degradation.[1][2] By linking the pirin protein to the E3 ubiquitin ligase Cereblon, this compound triggers the ubiquitination and subsequent degradation of pirin by the proteasome. This makes this compound a valuable chemical tool for studying the functional roles of pirin, a protein implicated in transcriptional regulation and various disease processes. Western blotting is a key immunological method to qualitatively and semi-quantitatively measure the levels of pirin protein in cell lysates, thereby confirming the activity of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Western blot protocol. Optimal conditions may vary depending on the specific antibody and experimental setup and should be determined empirically.

| Parameter | Recommended Value/Range | Notes |

| Cell Treatment with this compound | ||

| Concentration | 0.5 - 50 nM | Effective degradation of pirin has been observed in this range. |

| Incubation Time | 2 - 24 hours | Time-dependent degradation can be assessed. |

| Sample Preparation | ||

| Protein Loading per Lane | 20 - 50 µg | Adjust based on pirin expression levels in the cell type. |

| Antibody Dilutions | ||

| Primary Anti-Pirin Antibody | 1:500 - 1:2000 | Refer to the antibody datasheet for optimal dilution. |

| HRP-conjugated Secondary Antibody | 1:2000 - 1:20,000 | Refer to the antibody datasheet for optimal dilution. |

Experimental Protocol: Western Blot for Pirin Detection

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pirin protein levels.

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations (e.g., 0.5, 5, 50 nM) in fresh cell culture medium.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 2, 4, 8, 24 hours).

-

II. Cell Lysis and Protein Quantification

-

Cell Harvest:

-

Place the cell culture plates on ice.

-

Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

-

Lysis:

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.

-

Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

-

-

Homogenization:

-

Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.

-

-

Centrifugation:

-

Clarify the lysate by centrifuging at approximately 12,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.

-

III. SDS-PAGE and Protein Transfer

-

Sample Preparation:

-

Based on the protein concentration, mix an equal amount of protein (e.g., 30 µg) from each sample with 4x SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Electrophoresis:

-

Load the denatured protein samples and a pre-stained protein ladder onto an SDS-polyacrylamide gel (e.g., 12%).

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The predicted molecular weight of pirin is approximately 32 kDa.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by visualizing the pre-stained ladder on the membrane.

-

IV. Immunoblotting and Detection

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-pirin antibody in the blocking buffer at the recommended dilution. A variety of rabbit polyclonal and monoclonal antibodies against pirin are commercially available and have been validated for Western blotting.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Visualization of Experimental Workflow and Signaling Pathway